4-Hydroxy-N-propargyl-1(R)-aminoindan
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(1R)-1-(prop-2-enylideneamino)-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C12H13NO/c1-2-8-13-11-7-6-10-9(11)4-3-5-12(10)14/h2-5,8,11,14H,1,6-7H2/t11-/m1/s1 |
InChI Key |
OFWOPQIDDNCCLL-LLVKDONJSA-N |
Isomeric SMILES |
C=CC=N[C@@H]1CCC2=C1C=CC=C2O |
Canonical SMILES |
C=CC=NC1CCC2=C1C=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 4 Hydroxy N Propargyl 1 R Aminoindan
Established Synthetic Pathways for the Indane Core Formation
The indane scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is the foundational framework of 4-Hydroxy-N-propargyl-1(R)-aminoindan. clearsynth.com Its synthesis is a critical first step, and various methods have been established for its construction.
One of the most common and classical methods is the intramolecular Friedel–Crafts acylation . This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acid chlorides. For example, 3-phenylpropanoic acid can be cyclized using strong acids like polyphosphoric acid (PPA) or Eaton's reagent to yield 1-indanone (B140024), a key precursor for aminoindanes. beilstein-journals.org Microwave-assisted intramolecular Friedel–Crafts acylation has also been developed as an environmentally benign approach, yielding 1-indanones in good yields. beilstein-journals.org
Another prominent strategy involves the cyclization of 3-(2-halophenyl)propionic acids. For instance, 3-(2-bromophenyl)propionic acid can be cyclized in the presence of a strong base like n-butyllithium at low temperatures to form 1-indanone. beilstein-journals.org Palladium-catalyzed intramolecular C-H alkylation of arenes with unactivated alkyl halides also provides a versatile route to the indane system under mild conditions. derpharmachemica.com
Furthermore, nickel-catalyzed carboannulation reactions have been employed to synthesize indanes. This method uses acrylates or styrene (B11656) to react with organozinc compounds, providing a pathway to substituted indanes. derpharmachemica.com These varied synthetic routes offer flexibility in accessing the indane core, which can then be further functionalized to produce the target molecule.
Stereoselective Synthesis of the 1(R)-Aminoindan Moiety
Achieving the correct stereochemistry at the C1 position is crucial for the biological activity of the final compound. researchgate.net The synthesis of the 1(R)-aminoindan moiety is, therefore, a key challenge addressed by several stereoselective strategies.
One highly effective method is enzymatic transamination . Biocatalytic approaches using transaminase enzymes can directly convert a prochiral ketone, such as 1-indanone, into the corresponding chiral amine with high enantioselectivity and yield. nih.gov This method is advantageous as it often proceeds in a single step with high chiral purity, avoiding the need for classical resolution. nih.gov
Classical resolution of a racemic mixture of 1-aminoindan (B1206342) is another widely used technique. This involves reacting the racemic amine with a chiral resolving agent, such as (R)-N-acetyl-3,4-dimethoxyphenylalanine or tartaric acid, to form diastereomeric salts. google.comgoogle.com These salts, having different physical properties, can be separated by fractional crystallization. Subsequently, the desired enantiomer is liberated from the salt by treatment with a base.
Asymmetric synthesis using chiral auxiliaries is also a viable route. For example, a practical asymmetric synthesis of (S)-1-aminoindane has been developed involving the diastereoselective reduction of a ketimine derived from 1-indanone and the chiral auxiliary (R)-phenylglycine amide. researchgate.net While this produces the (S)-enantiomer, similar principles can be applied to target the (R)-enantiomer by selecting the appropriate chiral auxiliary.
| Method | Description | Advantages |
| Enzymatic Transamination | Direct conversion of 1-indanone to (R)-1-aminoindan using transaminase enzymes. | High enantioselectivity, high yield, single step. nih.gov |
| Classical Resolution | Separation of racemic 1-aminoindan via diastereomeric salt formation with a chiral acid. | Well-established, applicable to large scale. google.comgoogle.com |
| Asymmetric Synthesis | Use of a chiral auxiliary to direct the stereoselective reduction of a 1-indanone derivative. | High enantiomeric excess, controlled synthesis. researchgate.net |
Introduction of the 4-Hydroxy Group: Strategies and Reaction Conditions
The introduction of a hydroxyl group at the 4-position of the indane ring is a critical step in the synthesis of the target compound. The most common strategy involves starting with a precursor that already contains a functional group at this position, which is then converted to the hydroxyl group or used to direct its installation.
A key intermediate for this purpose is 4-hydroxy-1-indanone (B1297909) . clearsynth.com The synthesis of this compound can be achieved through several routes. One industrial method involves the rearrangement of dihydrocoumarin (B191007) using a combination of aluminum trichloride (B1173362) and sodium chloride at high temperatures (180-220 °C), affording 4-hydroxy-1-indanone in yields of 70-85%. Another approach uses dihydrocoumarin as a starting material, which is first hydrolyzed under acidic conditions and then cyclized with polyphosphoric acid to give the desired 4-hydroxy-1-indanone. google.com
Once 4-hydroxy-1-indanone is obtained, it can be converted to 4-hydroxy-1-aminoindan through the methods described in section 2.2, such as reductive amination or conversion to an oxime followed by reduction. The hydroxyl group is typically protected during these subsequent steps and deprotected at a later stage.
Alternatively, functionalization of an existing indane ring can be performed, although this can present challenges with regioselectivity. Direct hydroxylation is often difficult, so a more controlled approach, such as electrophilic substitution to introduce a group that can be converted to a hydroxyl (e.g., a nitro group followed by reduction, diazotization, and hydrolysis), may be employed, though this is less common than using a pre-functionalized starting material like dihydrocoumarin.
N-Propargylation Techniques and Optimization for Yield and Purity
The final step in the synthesis of the core molecule is the introduction of the propargyl group onto the nitrogen atom of the 1(R)-aminoindan moiety. This N-propargylation is typically achieved by reacting the chiral amine with a propargyl electrophile.
Common reagents for this alkylation include propargyl chloride , propargyl bromide , or propargyl sulfonates (e.g., benzenesulfonate (B1194179) or mesylate). derpharmachemica.comgoogle.com The reaction is generally carried out in the presence of a base, such as potassium carbonate or an organic amine like triethylamine, to neutralize the acid formed during the reaction. derpharmachemica.comgoogle.com
A significant challenge in this step is the potential for over-alkylation, leading to the formation of the N,N-bispropargylaminoindan impurity, which can be difficult to remove. derpharmachemica.com To optimize for yield and purity, reaction conditions must be carefully controlled. This includes the stoichiometry of the reactants, reaction temperature, and the choice of base and solvent.
One improved process utilizes a reagent system of dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) and a phase-transfer catalyst like triethylbenzylammonium chloride (TEBAC). This system has been shown to effectively control the formation of the bis-propargyl impurity and retain the stereochemical integrity of the product, leading to high purity R-(+)-N-propargyl-1-aminoindan. derpharmachemica.com The table below summarizes the effect of different bases on the formation of the desired R-isomer in a specific study. derpharmachemica.com
| Entry | Base (2.0 eq) | Phase Transfer Catalyst (eq) | R-Isomer (%) | S-Isomer (%) |
| 1 | - | - | 84.72 | 15.28 |
| 2 | Sodium Bicarbonate | TEBAC (0.05) | 90.83 | 9.17 |
| 3 | K₂HPO₄ | - | 94.57 | 5.43 |
| 4 | K₂HPO₄ | TEBAC (0.0125) | 99.08 | 0.92 |
| 5 | K₂HPO₄ | TEBAC (0.05) | 99.82 | 0.18 |
Data adapted from a study on the synthesis of Rasagiline (B1678815) Mesylate. derpharmachemica.com
Another synthetic approach involves reacting (R)-1-aminoindan with allyl bromide, followed by bromination of the double bond and subsequent dehydrobromination with a strong base to form the propargyl group. researchgate.net
Synthesis of Structurally Related Analogues and Derivatives for Research Profiling
To investigate the structure-activity relationship (SAR) and optimize the properties of this compound, numerous analogues and derivatives have been synthesized. These modifications typically focus on the hydroxyl group and the N-propargyl moiety. nih.gov
The phenolic hydroxyl group at the C4-position is a key site for chemical modification to alter properties such as lipophilicity, metabolic stability, and target binding. Common modifications include etherification and esterification.
Etherification : The hydroxyl group can be converted into an ether, such as a methoxy (B1213986) group. For example, 4-hydroxy-1-indanone can be treated with methyl iodide in the presence of a base like potassium carbonate to yield 4-methoxy-1-indanone, which can then be carried forward to the final N-propargylated amine. simsonpharma.com
Esterification : Carbamate (B1207046) esters are a notable class of derivatives. The synthesis of compounds like 4-(N-methyl-N-ethyl-carbamoyloxy)-N-propargyl-1(R)-aminoindan has been reported. nih.gov This involves reacting the hydroxyl group with a carbamoyl (B1232498) chloride or a related reagent. Such modifications can significantly alter the molecule's interaction with biological targets. nih.gov
The N-propargyl group is critical for the mechanism of action of many aminoindan-based compounds, but its replacement with other groups has been explored to understand its specific role and to develop analogues with different pharmacological profiles.
A common comparative analogue features an N-allyl group . researchgate.net The synthesis of N-allyl-1(R)-aminoindan can be achieved by reacting 1(R)-aminoindan with an allyl halide, such as allyl bromide, in the presence of a base. researchgate.net This substitution allows researchers to assess the importance of the terminal alkyne of the propargyl group for biological activity.
Other variations include the introduction of different alkyl or substituted alkyl groups on the nitrogen. For instance, the synthesis of N-methyl-N-propargyl-1(R)-aminoindan has been reported, which explores the effect of adding a small alkyl group alongside the propargyl moiety. nih.gov The synthesis of such tertiary amines can be achieved by reacting the corresponding secondary amine (N-propargyl-1(R)-aminoindan) with a methylating agent or by reacting N-methyl-1(R)-aminoindan with a propargylating agent. These studies are crucial for delineating the structural requirements for potent and selective activity. nih.gov
Stereoisomeric Synthesis and Separation
The synthesis and isolation of the specific (R)-enantiomer of 4-Hydroxy-N-propargyl-1-aminoindan are critical for its intended biological activity. The stereocenter at the C1 position of the indane ring dictates that the compound can exist as two enantiomers, (R) and (S). The methodologies to obtain the desired single (R)-enantiomer predominantly fall into two categories: direct stereoisomeric synthesis from a chiral precursor and the separation or "resolution" of a racemic mixture.
A prevalent strategy for the stereoisomeric synthesis of compounds like this compound is to begin with a precursor that already possesses the correct stereochemistry. This approach involves the synthesis or resolution of the key intermediate, 4-hydroxy-1-aminoindan, to isolate the (R)-enantiomer first. The subsequent N-propargylation reaction, which attaches the propargyl group to the amino function, is designed to proceed without affecting the existing chiral center. This ensures that the stereochemical integrity of the C1 position is maintained, leading to the formation of the desired (R)-enantiomer of the final product.
Alternatively, when the precursor is synthesized as a racemic mixture (an equal mixture of R and S enantiomers), a process known as chiral resolution is employed. The most common and industrially scalable method for resolving aminoindans is through the formation of diastereomeric salts. This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid].
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities in specific solvents. This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble in a given solvent system and will crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. In the final step, the chiral resolving agent is removed by treating the separated diastereomeric salt with a base, which liberates the enantiomerically pure free amine, in this case, (R)-4-hydroxy-1-aminoindan. The selection of the appropriate resolving agent and crystallization solvent is crucial for achieving high yield and high enantiomeric purity. google.comwikipedia.org
For the resolution of the parent compound, 1-aminoindan, various naturally occurring chiral acids have been proven effective and are considered applicable to its hydroxylated derivatives. google.com
The table below summarizes findings for the resolution of racemic 1-aminoindan, which serves as a model for the separation of its 4-hydroxy derivative.
| Resolving Agent | Solvent | Isolated Enantiomer Salt | Key Findings |
|---|---|---|---|
| (2R,3R)-Tartaric acid | Methanol (B129727) | (S)-1-aminoindan-(2R,3R)-tartrate | This resolving agent effectively crystallizes the salt of the (S)-enantiomer, leaving the (R)-enantiomer enriched in the solution. google.com |
| L(-)-Malic acid | Methanol | (S)-1-aminoindan-L-malate | Similar to tartaric acid, L-malic acid also preferentially precipitates the (S)-enantiomer's salt from a methanol solution. google.com |
| L(+)-Aspartic acid | Methanol | (S)-1-aminoindan-L-aspartate | This amino acid-based resolving agent was also found to be effective in separating the enantiomers via fractional crystallization in methanol. google.com |
| N-acetyl-(R)-phenylalanine | Not Specified | (R)-1-aminoindan salt | N-acetylated amino acids are documented as effective resolving agents for aminoindans, capable of yielding high enantiomeric purity. researchgate.net |
Other advanced separation techniques include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. nih.gov The two enantiomers interact differently with this stationary phase, causing them to travel through the column at different rates and thus be separated.
Enzymatic Inhibition Profile and Selectivity of 4 Hydroxy N Propargyl 1 R Aminoindan
Monoamine Oxidase B (MAO-B) Inhibition by 4-Hydroxy-N-propargyl-1(R)-aminoindan
This compound is a derivative of the potent monoamine oxidase B (MAO-B) inhibitor, rasagiline (B1678815). nih.govontosight.ai Like other members of the N-propargylaminoindan class, it demonstrates inhibitory activity against MAO-B, an enzyme crucial for the degradation of neurotransmitters such as dopamine (B1211576). ontosight.ainih.gov The introduction of a hydroxyl group at the C4 position of the aminoindan ring modifies its interaction with the enzyme, influencing its binding affinity and potency. nih.gov
Similar to other propargylamine-based inhibitors like rasagiline and selegiline (B1681611), this compound is understood to function as an irreversible inhibitor of MAO-B. nih.govresearchgate.netresearchgate.net This mechanism-based inactivation involves the formation of a stable, covalent bond between the inhibitor and the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netresearchgate.netnih.gov The process is initiated when the enzyme recognizes the inhibitor, leading to the metabolism of the propargylamine (B41283) moiety. nih.gov This generates a reactive intermediate that subsequently attacks the N5 atom of the FAD cofactor, forming a flavocyanine adduct. nih.govacs.org This covalent modification renders the enzyme permanently inactive, as it can no longer perform its catalytic cycle of amine oxidation. researchgate.net Studies on related compounds show that this inactivation occurs in a single turnover without the production of hydrogen peroxide. acs.org
The potency of this compound towards MAO-B has been evaluated in kinetic studies. Research comparing this hydroxylated analogue to its parent compound, rasagiline, reveals a significant difference in binding affinity. The presence of the 4-hydroxyl group results in a 45-fold reduction in affinity for human MAO-B. nih.gov This indicates that while it remains an inhibitor, the modification to the indan (B1671822) ring makes it a less potent inhibitor of MAO-B compared to rasagiline. nih.gov
| Compound | Target Enzyme | Relative Affinity Compared to Rasagiline |
|---|---|---|
| This compound | MAO-B | 45-fold lower |
Monoamine Oxidase A (MAO-A) Inhibition: Specificity and Cross-Reactivity
An important aspect of MAO inhibitors is their selectivity for the two isozymes, MAO-A and MAO-B. While rasagiline is highly selective for MAO-B, the introduction of a hydroxyl group at the C4 position on the aminoindan ring alters this profile. nih.govacs.org Studies have shown that the 4-hydroxyl group does not significantly change the compound's binding to MAO-A. nih.gov Consequently, with a greatly reduced affinity for MAO-B and a largely unchanged affinity for MAO-A, this compound exhibits lower selectivity for MAO-B compared to rasagiline. nih.gov This suggests a higher degree of cross-reactivity with MAO-A.
| Compound | Effect on MAO-B Affinity | Effect on MAO-A Affinity | Resulting Selectivity for MAO-B |
|---|---|---|---|
| This compound | 45-fold decrease | Not significantly altered | Decreased |
Comparative Analysis with Other Propargylamine MAO Inhibitors (e.g., Rasagiline, Selegiline)
When compared to established irreversible MAO-B inhibitors, the enzymatic profile of this compound shows notable differences.
Rasagiline: As the parent compound, rasagiline is a highly potent and selective irreversible inhibitor of MAO-B. researchgate.netnih.gov It demonstrates approximately 100-fold higher inhibition potency for MAO-B over MAO-A. acs.org In contrast, this compound is significantly less potent against MAO-B and displays lower selectivity. nih.gov
Selegiline: Selegiline is another widely studied propargylamine MAO-B inhibitor that acts irreversibly by forming a covalent adduct with the FAD cofactor. nih.gov Like rasagiline, it is highly selective for MAO-B at typical therapeutic concentrations. nih.govnih.govosti.gov While direct comparative efficacy data between selegiline and the 4-hydroxy analogue is limited, the known high potency and selectivity of selegiline for MAO-B suggest that this compound is a less potent and selective inhibitor of this enzyme isoform. nih.govnih.goveuropeanreview.org Rasagiline itself has been shown to be 3 to 15 times more potent than selegiline in in vivo studies in rats. researchgate.netnih.gov
| Compound | Inhibition Mechanism | Primary Target | Relative MAO-B Potency | MAO-B Selectivity |
|---|---|---|---|---|
| This compound | Irreversible | MAO-B / MAO-A | Lower | Low |
| Rasagiline | Irreversible | MAO-B | High | High |
| Selegiline | Irreversible | MAO-B | High | High |
Enzyme-Ligand Interactions: Molecular Docking and Crystallographic Insights
The interactions between N-propargylaminoindan inhibitors and MAO enzymes have been elucidated through X-ray crystallography and molecular modeling. nih.govacs.orgrcsb.org The active site of human MAO-B is characterized by a bipartite cavity, consisting of an entrance cavity and a substrate cavity, which can accommodate inhibitors. nih.gov
A key finding from the crystal structure is the specific interaction of the hydroxyl group. The 4-hydroxyl group of the inhibitor forms a hydrogen bond with an ordered water molecule located within the entrance cavity space of the enzyme's active site. nih.gov This interaction anchors the inhibitor in a specific conformation. The active site also features key amino acid residues, such as Tyr326, which are important for inhibitor binding. nih.gov The presence and positioning of the 4-hydroxyl group and its interaction with a water molecule are the primary structural features that differentiate its binding from that of rasagiline, ultimately accounting for the observed reduction in affinity for MAO-B. nih.gov
| Compound Feature | Interaction within MAO-B Active Site | Key Residues/Molecules Involved |
|---|---|---|
| Propargyl Group | Covalent adduct formation | FAD (N5 atom) |
| Indan Ring | Occupies substrate cavity | Hydrophobic residues |
| 4-Hydroxyl Group | Hydrogen bond | Ordered water molecule |
Role of the Propargyl Moiety in Covalent Adduct Formation
The inhibitory action of this compound is fundamentally linked to its N-propargyl group (-CH₂-C≡CH), which serves as the crucial pharmacophore responsible for the irreversible inactivation of monoamine oxidase (MAO) enzymes. nih.gov This compound belongs to the class of propargylamine mechanism-based inhibitors, which suppress the catalytic activity of MAO by forming a stable covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. researchgate.netnih.gov
The process of inhibition is initiated when the enzyme recognizes the inhibitor as a substrate. researchgate.net The MAO enzyme catalyzes the oxidation of the propargylamine, a step that activates the inhibitor. researchgate.netfrontiersin.org This enzymatic oxidation leads to the formation of a highly reactive allenyl imine intermediate. researchgate.netnih.gov Subsequently, this reactive species forms a covalent bond, known as an adduct, with the reduced FAD cofactor (FADH⁻). researchgate.net Crystallographic and mechanistic studies have confirmed that for many propargylamine inhibitors, this covalent linkage occurs at the N5 position of the FAD isoalloxazine ring. nih.gov This irreversible binding permanently modifies the cofactor, thereby inactivating the enzyme. nih.gov The formation of this covalent adduct is the key to the potent and long-lasting inhibitory effect characteristic of propargylamine-based MAO inhibitors. nih.govnih.gov
Influence of the 4-Hydroxy Group on Binding Affinity and Selectivity
The presence of a hydroxyl group on the indan ring of this compound significantly influences its interaction with MAO-A and MAO-B, affecting both its binding affinity and its selectivity profile when compared to its non-hydroxylated parent compound, rasagiline (N-propargyl-1(R)-aminoindan). acs.org
Research on the inactivation of purified human recombinant MAO-A and MAO-B by rasagiline and its 6-hydroxy analogue—referred to as R-HPAI, which corresponds to the compound of interest—provides detailed kinetic parameters that illuminate the role of this functional group. acs.org Both compounds were found to be potent irreversible inhibitors of MAO-B. acs.org However, the addition of the hydroxyl group alters the selectivity. acs.org Rasagiline demonstrates a high specificity for MAO-B, with an inhibition potency (kinact/Ki) approximately 100-fold greater for MAO-B than for MAO-A. acs.org In contrast, the hydroxylated analogue exhibits lower isozyme specificity. acs.org
The kinetic data below details the differences in inhibition potency and selectivity between the two compounds.
Data sourced from a study on the inactivation of purified human recombinant monoamine oxidases. acs.org
Crystallographic studies of MAO-B in complex with rasagiline and its analogues, including the hydroxylated form, show that they adopt a nearly identical conformation within the enzyme's active site. acs.org The indan ring is situated in the substrate cavity, and the propargyl group extends towards the FAD cofactor for covalent modification. acs.org The reduced selectivity of the 4-hydroxy derivative may stem from altered interactions within the active site. acs.org The introduction of the polar hydroxyl group could lead to different hydrogen bonding patterns or interactions with water molecules in the binding pocket, thereby modifying its relative affinity for the distinct active site environments of MAO-A and MAO-B. acs.orgacs.org
Neurobiological Effects and Neuroprotective Mechanisms of 4 Hydroxy N Propargyl 1 R Aminoindan in Preclinical Models
In Vitro Neuroprotection Studies
In vitro studies have been fundamental in elucidating the molecular mechanisms underlying the neuroprotective effects of 4-Hydroxy-N-propargyl-1(R)-aminoindan. These studies utilize cultured neuronal cells to model the pathological processes of neurodegeneration and to assess the compound's ability to mitigate neuronal damage.
Human neuroblastoma SH-SY5Y cells and rat pheochromacytoma PC-12 cells are extensively used models in neuroprotection research due to their neuronal characteristics. nih.govd-nb.info SH-SY5Y cells, in particular, are of a human dopaminergic phenotype, making them a relevant model for studying Parkinson's disease. d-nb.infonih.govnih.gov PC-12 cells, derived from a rat adrenal medulla tumor, can be differentiated with nerve growth factor (NGF) to resemble sympathetic neurons and are also sensitive to neurotoxins that mimic Parkinson's disease. huji.ac.ilnih.gov
Numerous studies have employed these cell lines to demonstrate the anti-apoptotic and neuroprotective capabilities of rasagiline (B1678815) and its derivatives. pharmgkb.orgnih.govresearchgate.net For instance, rasagiline has been shown to protect both SH-SY5Y and PC-12 cells from apoptosis initiated by a range of neurotoxins. nih.govresearchgate.net These models have been instrumental in identifying the compound's influence on mitochondrial function and pro-survival signaling pathways. nih.govstanford.edu
Table 1: Cell Culture Models Used in Neuroprotection Studies
| Cell Line | Origin | Key Characteristics | Relevance |
| SH-SY5Y | Human Neuroblastoma | Dopaminergic phenotype; expresses dopamine (B1211576) transporters. d-nb.info | Model for dopaminergic neuron degeneration in Parkinson's disease. nih.govnih.gov |
| PC-12 | Rat Pheochromacytoma | Synthesizes and stores catecholamines; NGF-inducible differentiation into neuron-like cells. nih.gov | Model for studying neuronal cell death and neuroprotective drug screening. huji.ac.ilpharmgkb.org |
Preclinical studies have demonstrated that this compound confers protection against a wide spectrum of neurotoxic insults. This broad-spectrum neuroprotection highlights its potential to interfere with multiple cell death pathways.
6-Hydroxydopamine (6-OHDA): This neurotoxin is widely used to create in vitro models of Parkinson's disease. Rasagiline and related propargylamines have been shown to protect dopaminergic SH-SY5Y cells from apoptosis induced by 6-OHDA. pharmgkb.orgnih.govresearchgate.net The metabolite 1-(R)-aminoindan has also demonstrated protective effects against 6-OHDA in PC-12 cells. nih.gov
MPTP: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) causes parkinsonism by destroying dopaminergic neurons. wikipedia.orgnih.gov In cell culture, rasagiline exhibits neuroprotective activity against the toxic effects of MPTP. pharmgkb.orgnih.govresearchgate.net
Beta-Amyloid: While primarily associated with Alzheimer's disease, beta-amyloid protein can also induce neuronal damage. Rasagiline has been shown to offer protection against beta-amyloid-induced toxicity. researchgate.net Furthermore, it can influence the processing of amyloid precursor protein (APP) towards a non-amyloidogenic pathway by increasing the release of soluble alpha APP (sAPPα) in SH-SY5Y and PC-12 cells. pharmgkb.orgresearchgate.net
SIN-1: 3-morpholinosydnonimine (SIN-1) is a compound that generates peroxynitrite, a potent oxidant that induces oxidative stress and apoptosis. Rasagiline effectively protects SH-SY5Y and PC-12 cells against apoptosis induced by SIN-1. nih.govresearchgate.netstanford.eduresearchgate.net This protection is linked to the stabilization of the mitochondrial membrane potential. nih.govresearchgate.net
Glutamate (B1630785): Excessive glutamate can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. bmbreports.orgnih.gov Studies suggest that rasagiline and its primary metabolite, aminoindan, can attenuate the effects of glutamate receptor-mediated signaling, indicating a potential mechanism for neuroprotection against excitotoxicity. nih.govresearchgate.net
N-methyl-(R)-salsolinol: This endogenous neurotoxin is thought to play a role in the pathogenesis of Parkinson's disease. nih.gov Rasagiline has been proven to protect dopaminergic SH-SY5Y cells against apoptosis induced by N-methyl-(R)-salsolinol, a mechanism attributed to the suppression of mitochondrial death signals. nih.govpharmgkb.orgnih.govdrugbank.com
Table 2: Summary of Neuroprotective Effects Against Various Neurotoxins
| Neurotoxin | Mechanism of Toxicity | Protective Effect of Compound | Cell Model(s) |
| 6-Hydroxydopamine (6-OHDA) | Induces oxidative stress and apoptosis in dopaminergic neurons. researchgate.net | Yes | SH-SY5Y, PC-12 researchgate.netnih.gov |
| MPTP | Metabolized to MPP+, which destroys dopaminergic neurons. wikipedia.org | Yes | SH-SY5Y, PC-12 pharmgkb.orgnih.gov |
| Beta-Amyloid | Induces neuronal damage and apoptosis. researchgate.net | Yes | SH-SY5Y, PC-12 pharmgkb.orgresearchgate.net |
| SIN-1 | Generates peroxynitrite, causing oxidative stress and apoptosis. nih.govstanford.edu | Yes | SH-SY5Y, PC-12 nih.govresearchgate.net |
| Glutamate | Causes excitotoxicity through overactivation of glutamate receptors. nih.gov | Yes | Rat Hippocampus Slice nih.gov |
| N-methyl-(R)-salsolinol | Endogenous dopaminergic neurotoxin that induces apoptosis. nih.govdrugbank.com | Yes | SH-SY5Y nih.govpharmgkb.orgdrugbank.com |
A core component of the neuroprotective action of this compound involves the direct modulation of the apoptotic cascade. The compound's propargylamine (B41283) moiety is considered crucial for these anti-apoptotic activities. nih.govresearchgate.net
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. The anti-apoptotic members, such as Bcl-2 and Bcl-xL, function to prevent the initiation of the mitochondrial death pathway. Studies have shown that rasagiline can increase the expression of these protective proteins. In human dopaminergic SH-SY5Y cells, rasagiline was found to increase the mRNA levels of both Bcl-2 and Bcl-xL. nih.govresearchgate.net This upregulation of anti-apoptotic Bcl-2 family proteins is a key mechanism by which rasagiline adjusts the apoptotic threshold and protects neurons from cell death signals. nih.govnih.govnih.gov The metabolite 1-(R)-aminoindan has also been shown to increase the levels of Bcl-2 and Bcl-xL in human neuroblastoma cells. nih.gov
Caspases are a family of proteases that execute the process of apoptosis. The apoptotic cascade involves initiator caspases, such as Caspase 9, and executioner caspases, like Caspase 3. nih.gov The neuroprotective effect of rasagiline is associated with the prevention of caspase activation. nih.govresearchgate.net Pre-treatment with rasagiline can inhibit the activation of Caspase 3, which is a downstream event following mitochondrial dysfunction. nih.govresearchgate.net Similarly, its metabolite, 1-(R)-aminoindan, has been shown to decrease the cleavage, and thus activation, of both Caspase 9 and Caspase 3 in neuroblastoma cells. nih.gov
The phosphorylation of the histone variant H2A.X at serine 139 is an early cellular response to DNA double-strand breaks and is considered a marker of DNA damage and apoptosis. Propargylamine, a key structural component of rasagiline, has been shown to dose-dependently reduce the levels of this early apoptosis-associated phosphorylated protein in serum-deprived SH-SY5Y cells. researchgate.net The metabolite 1-(R)-aminoindan also significantly reduces the levels of phosphorylated H2A.X (Ser139) in a cytotoxic model of human neuroblastoma SK-N-SH cells, further indicating that the compound and its derivatives can interfere with the initial stages of the apoptotic response to cellular stress. nih.gov
Table 3: Modulation of Anti-Apoptotic Pathways
| Pathway Component | Function | Effect of Compound | Reference(s) |
| Bcl-2 / Bcl-xL | Anti-apoptotic proteins; prevent mitochondrial-mediated cell death. | Increased expression. | nih.govnih.govnih.govresearchgate.net |
| Caspase 9 | Initiator caspase in the intrinsic apoptotic pathway. | Decreased cleavage/activation. | nih.gov |
| Caspase 3 | Executioner caspase; cleaves key cellular proteins to execute apoptosis. | Decreased cleavage/activation. | nih.govresearchgate.netresearchgate.netnih.gov |
| Phosphorylated H2A.X (Ser139) | Early marker of DNA damage and apoptosis. | Decreased levels. | nih.govresearchgate.net |
Protein Kinase C (PKC) Isoform Activation (e.g., PKCε)
Studies have indicated that this compound and its derivatives can regulate the processing of amyloid precursor protein through a mechanism dependent on Protein Kinase C (PKC). In vivo administration of the compound to mice has been shown to up-regulate the expression of specific PKC isozymes, including alpha (α) and epsilon (ε) isoforms in the hippocampus. This upregulation suggests that the neuroprotective activities of the compound may be, in part, mediated through the activation of PKC-associated signaling pathways. The activation of PKC is considered to play a crucial role not only in the compound's neuroprotective capacity but also in its potential to influence neuronal plasticity.
Modulation of Neurotrophic Factor Expression (e.g., Glial Cell Line-Derived Neurotrophic Factor, GDNF)
A significant aspect of the neuroprotective profile of this compound involves its ability to enhance the expression of key neurotrophic factors, most notably the Glial Cell Line-Derived Neurotrophic Factor (GDNF). In human neuroblastoma SH-SY5Y cells, the compound has been found to increase both the protein and mRNA levels of GDNF. nih.gov GDNF is a potent survival factor for dopaminergic neurons and has been shown to protect these neurons in various animal and cellular models of Parkinson's disease. nih.gov The induction of GDNF is considered a key mechanism through which this compound exerts its neuroprotective effects. nih.govnih.gov
Role of NF-κB Transcription Factor Activation
The upregulation of GDNF expression by this compound is mediated through the activation of the nuclear factor-kappaB (NF-κB) transcription factor. nih.gov The compound induces the phosphorylation of the inhibitory subunit of NF-κB (IκB), which leads to the translocation of the active p65 subunit from the cytoplasm into the nucleus. nih.gov This nuclear translocation of p65 subsequently initiates the transcription of target genes, including GDNF. nih.gov The involvement of the IκB kinase-NF-κB pathway has been further substantiated by experiments showing that inhibitors of this pathway can suppress the compound-induced increase in GDNF. nih.gov
In Vivo Neuroprotective Research
The neuroprotective potential of this compound has been extensively evaluated in various in vivo models of neurodegeneration, providing critical insights into its therapeutic promise.
Rodent Models of Neurodegeneration (e.g., MPTP-induced Parkinsonism, 6-OHDA Models)
Preclinical studies have consistently demonstrated the neuroprotective efficacy of this compound in well-established rodent models of Parkinson's disease. In the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, which mimics the dopaminergic neurodegeneration seen in Parkinson's disease, the compound has been shown to protect against neuronal damage. nih.govaging-us.combvsalud.org Similarly, in the 6-hydroxydopamine (6-OHDA) model, another widely used paradigm that induces selective degeneration of dopaminergic neurons, the compound has also exhibited neuroprotective properties. scienceopen.com These models are crucial for assessing the potential of therapeutic agents to halt or slow the progression of neurodegeneration. nih.govfrontiersin.org
Preservation of Dopaminergic Neurons and Striatal Dopamine Levels
A key measure of neuroprotection in these models is the preservation of dopaminergic neurons in the substantia nigra and the maintenance of dopamine levels in the striatum. Treatment with this compound has been shown to significantly protect against the MPTP-induced loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra. aging-us.combvsalud.org Furthermore, the compound effectively attenuates the MPTP-induced reduction in striatal dopamine and its metabolites, such as DOPAC and HVA. nih.govaging-us.com This preservation of the nigrostriatal dopaminergic system is a critical indicator of the compound's disease-modifying potential.
Table 1: Effect of this compound on Striatal Dopamine and Metabolites in MPTP-Treated Mice
| Treatment Group | Striatal Dopamine Level | Striatal DOPAC Level | Striatal HVA Level |
| Control | Normal | Normal | Normal |
| MPTP-Treated | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| MPTP + this compound | Significantly Increased vs. MPTP | Significantly Increased vs. MPTP | Significantly Increased vs. MPTP |
This table represents a qualitative summary of findings from multiple studies. nih.govaging-us.com
Assessment of Motor Function in Experimental Models
The neuroprotective effects of this compound translate into functional improvements in motor performance in rodent models of Parkinsonism. In MPTP-treated mice, which exhibit motor abnormalities such as postural rigidity, impaired balance, and gait disorders, the administration of the compound has been shown to significantly alleviate these deficits. nih.govaging-us.com Motor function is typically assessed using a battery of behavioral tests. For instance, in the catalepsy test, the compound reduces the increased latency to move. nih.gov In the rotarod test, it improves the time the animal is able to stay on the rotating rod, and in the pole test, it decreases the time taken to descend. nih.govaging-us.com Furthermore, in chronic MPTP models, the compound has been shown to decrease motor deficits as evaluated by the beam-walking test. cnr.it
Table 2: Impact of this compound on Motor Function in MPTP-Induced Parkinsonism Models
| Behavioral Test | MPTP-Induced Deficit | Effect of this compound |
| Catalepsy Test | Increased latency | Decreased latency |
| Rotarod Test | Decreased time on rod | Increased time on rod |
| Pole Test | Increased duration to descend | Decreased duration to descend |
| Beam-Walking Test | Impaired motor performance | Improved motor performance |
This table provides a summary of motor function assessments from preclinical studies. nih.govaging-us.comcnr.it
MAO-Independent Neuroprotective Pathways of Propargylamines
The neuroprotective effects of propargylamine compounds, including N-propargyl-1(R)-aminoindan (rasagiline) and its derivatives, extend beyond their well-established role as inhibitors of monoamine oxidase B (MAO-B). rasagiline.comdaneshyari.com Evidence from preclinical models demonstrates that these compounds engage in multiple protective pathways that are independent of MAO-B inhibition. rasagiline.com A key piece of evidence supporting this is that the S-enantiomer of rasagiline, which has significantly weaker MAO inhibitory activity, exhibits comparable neuroprotective properties to the R-enantiomer. rasagiline.comdaneshyari.com This has led to the investigation of other molecular mechanisms that contribute to their ability to protect neuronal cells from damage and death. rasagiline.comuwc.ac.za These MAO-independent actions involve the enhancement of the brain's natural antioxidant defenses, the regulation of key proteins involved in cell survival and death, and the stabilization of mitochondrial function. rasagiline.comresearchgate.netresearchgate.net
Enhancement of Antioxidant Enzyme Expression (e.g., Superoxide (B77818) Dismutase, Catalase)
Propargylamines have been shown to bolster the brain's antioxidant capacity by increasing the activity of crucial antioxidant enzymes. researchgate.netnih.gov Long-term administration of these compounds in rat models has been demonstrated to increase the activities of superoxide dismutase (SOD) and catalase in brain regions rich in dopamine neurons. researchgate.net These enzymes are critical for detoxifying reactive oxygen species (ROS), which are a major contributor to oxidative stress and neuronal damage in neurodegenerative diseases.
In one study, chronic administration of rasagiline to middle-aged rats resulted in a significant increase in the activity of both catalase and SOD in key brain areas. nih.gov Specifically, catalase activity was approximately doubled in the substantia nigra and striatum. nih.gov Concurrently, the activities of both manganese-SOD (Mn-SOD) and copper-zinc-SOD (Cu,Zn-SOD) were increased by two- to four-fold in the same brain regions. nih.gov This upregulation of the brain's primary antioxidant enzyme systems suggests a mechanism by which propargylamines can mitigate oxidative damage and confer neuroprotection. researchgate.netnih.gov
Table 1: Effect of Rasagiline on Antioxidant Enzyme Activity in Rat Brain
| Enzyme | Brain Region | Observed Increase in Activity | Reference |
|---|---|---|---|
| Catalase | Substantia Nigra, Striatum | ~2-fold | nih.gov |
| Mn-SOD & Cu,Zn-SOD | Substantia Nigra, Striatum | 2- to 4-fold | nih.gov |
Regulation of Cellular Function and Viability Proteins
The neuroprotective effects of propargylamines are significantly linked to their ability to modulate the expression of proteins that are central to cellular survival and apoptosis (programmed cell death). rasagiline.comnih.gov The propargylamine moiety itself is credited with inducing anti-apoptotic proteins while suppressing pro-apoptotic ones. rasagiline.com
Preclinical studies using human dopaminergic neuroblastoma SH-SY5Y cells have shown that rasagiline can increase the expression of anti-apoptotic proteins from the Bcl-2 family. nih.gov Specifically, treatment with rasagiline led to elevated mRNA levels of Bcl-2 and Bcl-xL, two key proteins that protect cells from apoptosis. nih.gov Importantly, the expression of the pro-apoptotic protein Bax was not affected. nih.gov This selective upregulation of protective proteins helps to raise the threshold for initiating apoptosis, thereby promoting neuronal survival. nih.gov
Furthermore, the neuroprotective activity of these compounds involves the regulation of other crucial cellular factors. Rasagiline has been found to increase the production of glial cell line-derived neurotrophic factor (GDNF), a potent survival factor for dopamine neurons, through the activation of the NF-kappaB transcription factor. nih.gov Additionally, rasagiline and its derivatives can favorably influence the processing of amyloid precursor protein (APP) by activating protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. rasagiline.comnih.gov This leads to an increased release of the soluble, neuroprotective sAPPα fragment. rasagiline.com
Table 2: Regulation of Gene Expression by Rasagiline in SH-SY5Y Cells
| Gene | Function | Effect of Rasagiline | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Increased mRNA expression | nih.gov |
| Bcl-xL | Anti-apoptotic | Increased mRNA expression | nih.gov |
| Bax | Pro-apoptotic | No change in mRNA expression | nih.gov |
Interaction with Mitochondrial Pathways and Prevention of Mitochondrial Permeability Transition
Mitochondria play a central role in determining the life or death of a cell, and mitochondrial dysfunction is a key element in neurodegeneration. nih.gov A critical event in the apoptotic process is the opening of the mitochondrial permeability transition (MPT) pore, which leads to the collapse of the mitochondrial membrane potential and the release of factors that trigger cell death. rasagiline.comresearchgate.net
Propargylamines exert significant neuroprotective effects by directly targeting these mitochondrial pathways. researchgate.netnih.gov The propargylamine moiety is responsible for preventing the fall in mitochondrial membrane potential and inhibiting the activation of caspase 3, a key executioner enzyme in apoptosis. rasagiline.com Studies have shown that rasagiline can prevent the opening of the MPT pore in response to neurotoxins. rasagiline.comresearchgate.net This stabilization of the mitochondria prevents the release of cell death-promoting factors like cytochrome C. researchgate.net
The mechanism for this mitochondrial protection is multifaceted. Rasagiline has been shown to interact with components of the MPT pore complex, which includes the voltage-dependent anion channel (VDAC), adenine (B156593) nucleotide translocator, and cyclophilin D. rasagiline.comresearchgate.net By interacting with this complex, rasagiline helps to maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade, thus rescuing neurons from death signals. researchgate.net
Structure Activity Relationship Sar Studies of 4 Hydroxy N Propargyl 1 R Aminoindan and Analogues
Impact of Indane Ring Substitutions on MAO Selectivity and Potency
Modifications to the indane ring of N-propargyl-1(R)-aminoindan derivatives significantly alter their inhibitory activity and selectivity towards MAO-A and MAO-B. The nature, size, and position of substituents on the aromatic portion of the indane nucleus are critical determinants of the pharmacological outcome.
Research has shown that the addition of various substituents to the rasagiline (B1678815) (N-propargyl-1(R)-aminoindan) structure can considerably affect the inhibition properties for MAO-A and MAO-B. nih.gov For instance, the introduction of a hydroxyl group at either the C4 or C6 position results in compounds that can inhibit both MAO isozymes. nih.gov In contrast, introducing a larger, bulkier substituent like a carbamate (B1207046) group is only well-tolerated at the C4 position, suggesting steric constraints within the enzyme's active site. nih.gov The crystal structure of MAO-B in complex with 4-(N-methyl-N-ethyl-carbamoyloxy)-N-methyl-N-propargyl-1(R)-aminoindan reveals that the carbamate moiety occupies the entrance of the active site cavity. nih.gov
The selectivity of these inhibitors is a key focus. While rasagiline itself is a highly selective irreversible MAO-B inhibitor, certain substitutions can modulate this selectivity. nih.govnih.gov The design of novel inhibitors often targets specific interactions within the hydrophobic active site of the MAO enzymes. acs.org For example, studies on different classes of MAO inhibitors have shown that substituents like chloro, methoxy (B1213986), or fluoro groups at specific positions on an aromatic ring can enhance MAO-B inhibition and selectivity over MAO-A. mdpi.commdpi.comresearchgate.net These findings underscore the principle that even subtle changes to the indane ring can lead to significant differences in inhibitory profiles, providing a roadmap for optimizing drug efficacy and selectivity. nih.gov
Table 1: Effect of Indane Ring Substitutions on MAO Inhibition This table is interactive. You can sort and filter the data.
| Compound/Analogue Class | Substitution Position | Substituent | Impact on MAO Inhibition | Source(s) |
|---|---|---|---|---|
| Hydroxylated Analogues | C4 or C6 | -OH (Hydroxyl) | Inhibition of both MAO-A and MAO-B | nih.gov |
| Carbamate Analogues | C4 | -(N-methyl-N-ethyl-carbamoyloxy) | Tolerated; occupies entrance cavity of MAO-B | nih.gov |
| Carbamate Analogues | Other Positions | Bulky Groups | Not well-tolerated, likely due to steric hindrance | nih.gov |
Significance of the Propargyl Amine Side Chain for Irreversible Binding and Neuroprotective Activity
The N-propargyl amine moiety is a cornerstone of the pharmacological activity of 4-Hydroxy-N-propargyl-1(R)-aminoindan and related compounds like rasagiline. This functional group is essential for the irreversible inhibition of MAO-B and contributes significantly to the molecule's neuroprotective properties.
The primary mechanism of action for this class of drugs is the irreversible inhibition of MAO-B. nih.gov The propargyl group (an acetylene (B1199291) functional group) is chemically reactive and forms a covalent bond with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of the MAO enzyme. acs.org This covalent adduct permanently inactivates the enzyme, preventing it from metabolizing neurotransmitters like dopamine (B1211576). nih.govacs.org Analogues that lack this propargyl (acetylenic) moiety, such as the major metabolite 1-(R)-aminoindan, act only as weak, reversible inhibitors of MAO-B. nih.govnih.gov This highlights the indispensable role of the propargyl group for potent, long-lasting enzyme inactivation. nih.gov
Beyond MAO inhibition, the propargyl moiety is crucial for the neuroprotective effects attributed to these compounds. nih.gov Studies have demonstrated that rasagiline and its derivatives can protect neuronal cells from apoptosis induced by various neurotoxins. nih.govresearchgate.net This neuroprotective activity is linked to the regulation of amyloid precursor protein (APP) processing. Rasagiline has been shown to increase the secretion of the non-amyloidogenic soluble form of APP (sAPPα). nih.gov Structure-activity relationship investigations revealed that the propargyl moiety is critical for this effect, as propargylamine (B41283) itself could induce sAPPα secretion and activate associated signaling pathways (MAPK), independent of MAO-B inhibition. nih.gov
Chiral Specificity of the 1(R)-Stereocenter and its Effect on Pharmacological Profile
The stereochemistry at the C1 position of the aminoindan ring is a critical determinant of the pharmacological activity of these MAO inhibitors. The (R)-enantiomer, as found in this compound and rasagiline, is significantly more potent and active than its corresponding (S)-enantiomer.
The biological activity is highly dependent on the R-configuration at the 1-position of the indane ring. ontosight.ai Comparative studies have shown that rasagiline, the (R)-isomer, is a highly potent MAO-B inhibitor, whereas its (S)-isomer is substantially less active. nih.gov Similarly, the racemic mixture of N-propargyl-1-aminoindan demonstrates lower potency compared to the pure (R)-enantiomer. nih.gov
Crystallographic studies provide a molecular basis for this chiral specificity. The crystal structure of MAO-B in complex with N-propargyl-1(R)-aminoindan (rasagiline) shows that the inhibitor binds with the indane ring located deep within the substrate cavity and the propargyl chain extending to covalently bond with the FAD cofactor. acs.org In contrast, the less active N-propargyl-1(S)-aminoindan binds with its indane ring in a flipped conformation relative to the (R)-isomer. acs.org This altered binding orientation in the (S)-isomer causes a slight displacement of the Tyr326 side chain in the active site, which is likely responsible for its reduced inhibitory potency. acs.org This precise stereochemical requirement underscores the highly specific nature of the interaction between the inhibitor and the enzyme's active site.
Table 2: Comparison of (R) and (S) Isomers of N-propargyl-1-aminoindan This table is interactive. You can sort and filter the data.
| Isomer | Relative Potency as MAO-B Inhibitor | Binding Orientation in MAO-B Active Site | Source(s) |
|---|---|---|---|
| (R)-Isomer (e.g., Rasagiline) | Highly potent, selective, and irreversible | Indan (B1671822) ring in the rear of the substrate cavity, propargyl chain extended toward FAD | nih.govacs.orgnih.gov |
| (S)-Isomer | Significantly less potent | Indan ring in a flipped conformation relative to the (R)-isomer | acs.orgnih.gov |
| Racemic Mixture | Lower potency than the pure (R)-isomer | Mixture of binding orientations | nih.gov |
Role of Hydroxyl Group Position on Biological Activity
The position of the hydroxyl (-OH) group on the indane ring has a profound influence on the chemical stability and biological activity of hydroxy-N-propargyl-1(R)-aminoindan analogues. The regiochemistry of hydroxylation affects not only the compound's interaction with the MAO enzyme but also its inherent chemical reactivity.
Studies on various hydroxy-1-aminoindans and their N-propargyl derivatives have revealed significant differences based on the location of the -OH group. nih.gov
4-OH and 6-OH Analogues : The 4- and 6-hydroxy regioisomers are chemically stable compounds. nih.gov The 6-hydroxy-N-propargyl-1(R)-aminoindan, for instance, has been shown to bind to MAO-B in a conformation that is essentially the same as that of rasagiline. acs.org Compounds with hydroxyl groups at the C4 or C6 positions are capable of inhibiting both MAO-A and MAO-B. nih.gov
5-OH Analogues : In contrast, the 5-hydroxy analogues are inherently unstable as free bases. nih.gov The para-relationship between the hydroxyl and amino groups in these compounds facilitates their conversion into reactive quinone methide intermediates, making them difficult to isolate except as hydrochloride salts. nih.gov
7-OH Analogues : The 7-hydroxy derivatives represent an intermediate case. While they are more stable than the 5-hydroxy analogues, they can also exhibit unexpected reactivity under certain conditions, attributed to their potential to form corresponding ortho-quinone methide intermediates. nih.gov
Advanced Research Methodologies for Studying 4 Hydroxy N Propargyl 1 R Aminoindan
Enzymatic Assays for Monoamine Oxidase Inhibition Quantification
Enzymatic assays are fundamental in determining the potency and selectivity of 4-Hydroxy-N-propargyl-1(R)-aminoindan as a monoamine oxidase inhibitor. These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of the inhibitor. For MAO-A and MAO-B, this typically involves using specific substrates and measuring the formation of a product.
A common method involves the use of radiolabeled substrates, such as ¹⁴C-serotonin for MAO-A and ¹⁴C-phenylethylamine for MAO-B. The enzyme source, often from rat brain homogenates or recombinant human enzymes, is incubated with the inhibitor at various concentrations. Following the addition of the radiolabeled substrate, the reaction is allowed to proceed for a set time before being stopped, typically by the addition of acid. The radioactive product is then extracted and quantified using liquid scintillation counting.
The inhibitory activity is often expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. For irreversible inhibitors, the kinetic constants k_inact (the maximal rate of inactivation) and K_i (the inhibitor concentration for half-maximal inactivation) are determined. Research on a compound referred to as R-4HPAI, which bears a hydroxyl group on the C4 position of the aminoindan ring, has shown it to be an inhibitor of both MAO-A and MAO-B. The inhibition potencies for this compound have been quantified, demonstrating a higher affinity for MAO-A.
Table 1: Inhibition of Monoamine Oxidase by this compound (R-4HPAI)
| Enzyme | K_i (μM) |
|---|---|
| MAO-A | 2 |
| MAO-B | 31 |
Cell-Based Assays for Neuroprotection, Apoptosis, and Cell Viability
Cell-based assays are crucial for evaluating the potential neuroprotective effects of this compound beyond its MAO-inhibitory activity. These assays utilize cultured neuronal cells, such as the human neuroblastoma SH-SY5Y cell line, which can be induced to undergo apoptosis or cell death by various neurotoxins.
Neuroprotection and Cell Viability Assays: To assess neuroprotection, cells are pre-treated with the compound before being exposed to a toxic insult, such as the peroxynitrite generator SIN-1 or the neurotoxin N-methyl(R)salsolinol. Cell viability can then be quantified using colorimetric assays like the MTT or WST-1 assay, which measure mitochondrial dehydrogenase activity as an indicator of healthy, viable cells.
Apoptosis Assays: The anti-apoptotic properties of a compound can be investigated through several methods:
DNA Fragmentation Analysis: Apoptosis is characterized by the fragmentation of nuclear DNA. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay fluorescently labels the ends of fragmented DNA, allowing for quantification of apoptotic cells. Another method is the comet assay (single-cell gel electrophoresis), which visualizes DNA damage in individual cells.
Nuclear Staining: Dyes like Hoechst 33342 can be used to visualize changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis.
Mitochondrial Membrane Potential (ΔΨm) Measurement: A key event in early apoptosis is the collapse of the mitochondrial membrane potential. Fluorescent dyes like JC-1 are used to monitor ΔΨm, where a shift in fluorescence indicates mitochondrial dysfunction.
While specific data for this compound in these assays is not extensively documented in the available literature, its parent compound, rasagiline (B1678815), has been shown to protect SH-SY5Y cells from apoptosis by stabilizing the mitochondrial membrane potential.
Biochemical and Molecular Biology Techniques (e.g., Western Blot for Protein Expression, qPCR for mRNA Levels)
To understand the molecular mechanisms underlying the effects of this compound, researchers employ techniques that measure changes in protein and gene expression.
Western Blot for Protein Expression: This technique is used to detect and quantify specific proteins in a cell or tissue sample. For instance, in the context of neuroprotection, researchers might investigate the expression levels of proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins. The anti-apoptotic proteins Bcl-2 and Bcl-xL, and the pro-apoptotic protein Bax, are common targets. Studies on the parent compound, rasagiline, have shown that it can increase the expression of Bcl-2.
Quantitative Polymerase Chain Reaction (qPCR) for mRNA Levels: qPCR is a highly sensitive method for measuring the amount of a specific mRNA transcript. This allows researchers to determine if a compound affects the transcription of genes of interest. For example, qPCR can be used to measure the mRNA levels of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF) or the aforementioned Bcl-2 family members. Rasagiline has been found to increase the mRNA levels of both GDNF and Bcl-2 in SH-SY5Y cells. nih.govnih.gov
In Vivo Microdialysis for Neurotransmitter Level Measurement
In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living animals. nih.govnih.gov This method provides real-time information on how a compound affects neurotransmitter dynamics.
The technique involves the stereotaxic implantation of a small, semi-permeable probe into a target brain area, such as the striatum. The probe is continuously perfused with a physiological solution, and small molecules from the extracellular fluid, including neurotransmitters like dopamine (B1211576), diffuse across the membrane into the perfusion fluid (dialysate). The dialysate is collected at regular intervals and analyzed, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical detection for high sensitivity. news-medical.net
By administering this compound and monitoring the levels of dopamine and its metabolites, researchers could directly assess the functional consequences of MAO-B inhibition in the brain. An effective MAO-B inhibitor would be expected to increase dopamine levels and decrease the levels of its metabolites. While specific in vivo microdialysis studies on this compound are not detailed in the available literature, this methodology is standard for characterizing the neurochemical profile of MAO inhibitors.
Structural Biology Approaches (e.g., X-ray Crystallography, Molecular Dynamics Simulations) for Enzyme-Inhibitor Complexes
Structural biology techniques provide atomic-level insights into how this compound interacts with its target enzyme, MAO-B.
X-ray Crystallography: This technique is used to determine the three-dimensional structure of a protein-inhibitor complex. nih.gov By crystallizing MAO-B with this compound bound to its active site and then diffracting X-rays through the crystal, a detailed map of the electron density can be generated. This allows for the precise visualization of the covalent bond formed between the inhibitor and the FAD cofactor of the enzyme, as well as other non-covalent interactions with surrounding amino acid residues. While a crystal structure for the 4-hydroxy derivative specifically is not available, structures of MAO-B in complex with rasagiline and other analogues, such as a 6-hydroxy derivative, have been determined. acs.org These studies reveal that the indan (B1671822) ring of the inhibitor is situated in the substrate cavity of the enzyme.
Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov Starting with a crystal structure or a docked model of the MAO-B-inhibitor complex, MD simulations can provide insights into the stability of the complex, the flexibility of the protein, and the detailed interactions between the inhibitor and the enzyme. These simulations can help to understand the binding mechanisms and the dynamic behavior of the inhibitor within the active site of MAO-B.
Q & A
Q. What is the primary biochemical mechanism of 4-Hydroxy-N-propargyl-1(R)-aminoindan’s inhibition of monoamine oxidase B (MAO-B)?
The compound acts as an irreversible MAO-B inhibitor by covalently binding its propargyl moiety to the flavin adenine dinucleotide (FAD) cofactor within the enzyme’s active site. This binding prevents substrate access, effectively blocking oxidative deamination of neurotransmitters like dopamine. Structural studies using X-ray crystallography (resolution <2.1 Å) confirm the propargyl chain’s orientation and interaction with FAD, while the indan ring occupies the substrate cavity .
Q. Which standard in vitro models are validated for assessing its neuroprotective properties?
- SH-SY5Y neuroblastoma cells : Used to study anti-apoptotic effects (e.g., H₂O₂-induced oxidative stress) and upregulation of Bcl-2 and GDNF via NF-κB activation .
- Primary rat cortical neurons : Employed to evaluate protection against neurotoxins (e.g., 6-hydroxydopamine) and lactacystin-induced proteasome inhibition .
- PC12 cells : Tested under oxygen-glucose deprivation to model ischemic conditions .
Q. What analytical methods are recommended for quantifying MAO-B inhibition efficacy?
- Radiometric assays : Measure conversion of ¹⁴C-labeled substrates (e.g., phenethylamine) to detect MAO-B activity .
- High-performance liquid chromatography (HPLC) : Quantify dopamine and its metabolite DOPAC to assess enzymatic blockade in cellular or tissue samples .
Advanced Research Questions
Q. How does the metabolite 1-(R)-aminoindan contribute to neuroprotection independently of MAO-B inhibition?
1-(R)-aminoindan, the primary hepatic metabolite, exhibits MAO-B-independent neuroprotective effects by:
- Enhancing catalase activity and phase II detoxifying enzymes (e.g., glutathione-S-transferase), mitigating oxidative stress .
- Restoring striatal catecholamine levels in 6-OHDA-lesioned Parkinson’s disease (PD) rat models .
- Upregulating GDNF in SH-SY5Y cells via NF-κB, suggesting a transcriptional regulatory role .
Methodological Note: Differentiate metabolite effects using MAO-B knockout models or co-administration with MAO-B inhibitors .
Q. How can structural modifications optimize MAO-B selectivity and neuroprotective efficacy?
Crystallographic data reveal that:
- Hydroxylation at position 6 (as in 6-hydroxy-N-propargyl-1(R)-aminoindan) enhances water-mediated hydrogen bonding with active-site residues (e.g., Tyr326), improving binding stability .
- Methylation of the indan nitrogen (e.g., N-methyl derivatives) alters cavity occupancy, potentially reducing off-target interactions .
Experimental Design: Use molecular docking simulations paired with site-directed mutagenesis to validate steric and electronic effects .
Q. What experimental strategies resolve contradictions in apoptosis modulation data across models?
Discrepancies arise from:
- Dose-dependent effects : Low concentrations may activate pro-survival pathways (e.g., Bcl-2), while high doses induce cytotoxicity .
- Model-specific stressors : Lactacystin (proteasome inhibition) vs. 6-OHDA (oxidative stress) trigger distinct apoptotic cascades .
Resolution: Conduct comparative studies with standardized dosing and stressor protocols across multiple cell lines (e.g., SH-SY5Y, primary neurons) .
Q. What signaling pathways are implicated in its MAO-B-independent anti-apoptotic effects?
- NF-κB activation : Drives GDNF and Bcl-2 expression in SH-SY5Y cells, independent of MAO-B inhibition .
- MAPK/PKC modulation : Regulates amyloid-beta precursor protein (AbetaPP) processing via non-amyloidogenic α-secretase pathways, reducing toxic Aβ plaques .
Methodology: Use kinase inhibitors (e.g., PD98059 for MAPK) to dissect pathway contributions in neuroprotection assays .
Q. How do in vivo PD models validate its disease-modifying potential?
- Unilateral 6-OHDA rat model : Demonstrates restoration of striatal dopamine and behavioral asymmetry reversal .
- Lactacystin-induced neurodegeneration : Shows preservation of dopaminergic neurons and reduced α-synuclein aggregation .
Key Metrics: Quantify tyrosine hydroxylase (TH) immunoreactivity and rotational behavior post-treatment .
Q. What are the critical considerations for designing long-term neuroprotection studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
